Pyridine-2-thiol hydrochloride
CAS No.:
Cat. No.: VC15758502
Molecular Formula: C5H6ClNS
Molecular Weight: 147.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H6ClNS |
|---|---|
| Molecular Weight | 147.63 g/mol |
| IUPAC Name | 1H-pyridine-2-thione;hydrochloride |
| Standard InChI | InChI=1S/C5H5NS.ClH/c7-5-3-1-2-4-6-5;/h1-4H,(H,6,7);1H |
| Standard InChI Key | DEFWQDPUUKMPRI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=S)NC=C1.Cl |
Introduction
Chemical Identity and Structural Features
Pyridine-2-thiol hydrochloride is structurally characterized by a pyridine ring substituted with a thiol (-SH) group at the 2-position, coordinated with hydrochloric acid. The molecular formula of the parent compound, pyridine-2-thiol, is , with a molecular weight of 111.16 g/mol . The hydrochloride form likely adopts the formula , though exact stoichiometry may vary depending on protonation state. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry (Parent) | 2637-34-5 | |
| Molecular Formula | (inferred) | – |
| Molecular Weight | 147.63 g/mol (calculated) | – |
| pKa (Thiol Group) | ~10.00 (parent compound) |
The thiol group’s acidity () enables deprotonation under basic conditions, forming a thiolate anion that participates in coordination chemistry. The pyridine nitrogen () remains protonated in acidic environments, enhancing solubility in polar solvents.
Synthesis and Purification
Synthetic Pathways
The hydrochloride salt is typically synthesized via protonation of pyridine-2-thiol using hydrochloric acid. Pyridine-2-thiol itself is prepared through nucleophilic substitution reactions involving pyridinium salts and sulfur nucleophiles. For example, Schmidt and Mordhorst demonstrated that tricationic pyridinium salts react with thiols at room temperature to yield sulfanylpyridines . A generalized route involves:
-
Formation of Pyridinium Salt:
Reaction of pentachloropyridine with 4-dimethylaminopyridine yields monocationic or tricationic intermediates . -
Thiol Incorporation:
Nucleophilic attack by hydrogen sulfide or thiourea introduces the thiol group. -
Acid Treatment:
Treatment with HCl gas or aqueous HCl converts the thiol to its hydrochloride form.
Purification Methods
Purification of pyridine-2-thiol hydrochloride follows protocols established for the parent compound. Recrystallization from chloroform or benzene removes impurities . Chromatography on silica gel (ethyl acetate/petroleum ether) is effective for isolating derivatives .
Physicochemical Properties
Thermal Stability
Pyridine-2-thiol exhibits a melting point of 127–130°C , while the hydrochloride salt likely decomposes at higher temperatures due to ionic interactions. Predicted boiling points for analogous compounds range between 180–185°C .
Solubility Profile
The hydrochloride salt is expected to exhibit enhanced water solubility compared to the parent compound (50 g/L at 20°C) . Experimental solubility data for derivatives include:
| Solvent | Solubility (Parent) | Solubility (Hydrochloride, inferred) |
|---|---|---|
| Water | 50 g/L | >100 g/L |
| Methanol | Slightly soluble | Moderately soluble |
| Chloroform | Slightly soluble | Poorly soluble |
Spectroscopic Characteristics
-
IR Spectroscopy: Strong absorption bands at 2969 cm (C-H stretch) and 1506 cm (C=N vibration) .
-
NMR: NMR of parent compound shows peaks at δ 3.10–1.16 ppm for alkyl substituents .
Chemical Reactivity and Applications
Substitution Reactions
The thiol group undergoes alkylation or acylation with electrophiles like alkyl halides. For instance, reaction with methyl iodide yields 2-methylmercaptopyridine :
This reactivity is leveraged to synthesize ligands for metal complexes .
Metal Complexation
Pyridine-2-thiol coordinates transition metals (e.g., Cu, Zn) via its nitrogen and sulfur atoms. The hydrochloride salt’s ionic nature enhances solubility in aqueous media, facilitating catalyst design for oxidation reactions .
Biochemical Applications
The compound’s ability to bind DNA is exploited in plasmid purification. Coating porous media with pyridine-2-thiol derivatives selectively isolates supercoiled DNA .
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